molecular formula C8H6Cl2O2 B1329532 3,4-Dichlorophenylacetic acid CAS No. 5807-30-7

3,4-Dichlorophenylacetic acid

Cat. No.: B1329532
CAS No.: 5807-30-7
M. Wt: 205.03 g/mol
InChI Key: ZOUPGSMSNQLUNW-UHFFFAOYSA-N
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Description

3,4-Dichlorophenylacetic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132186. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Toxicity and Environmental Impact

3,4-Dichlorophenylacetic acid, closely related to 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily known for its use in herbicides. Research has focused on understanding its toxicity and environmental impact. Studies have shown that 2,4-D can reach natural environments directly or indirectly, leading to concerns about its effects on non-target species and ecosystems (Zuanazzi, Ghisi, & Oliveira, 2020). This research helps to inform safe and sustainable agricultural practices.

Bioactive Organotin(IV) Derivatives

This compound has been used in the synthesis of bioactive organotin(IV) derivatives. These compounds have shown significant antibacterial and antifungal activity, expanding the potential applications of this compound beyond its traditional use as a herbicide (Saeed & Rauf, 2010).

Enhanced Phytoremediation

Studies have explored the use of bacterial endophytes to enhance the phytoremediation of herbicides like 2,4-Dichlorophenoxyacetic acid. This research demonstrates the potential of using bacterial endophytes to improve the removal of herbicide residues from soil and reduce their accumulation in crops, offering a novel approach to managing herbicide contamination in agriculture (Germaine et al., 2006).

Molecular Mode of Action

Understanding the molecular mode of action of 2,4-Dichlorophenoxyacetic acid is crucial for its effective use. Research has shed light on how it mimics natural auxin at the molecular level, causing abnormalgrowth, senescence, and plant death in dicots. This knowledge helps in developing more targeted and efficient herbicide formulations (Song, 2014).

Water Pollution Remediation

The contamination of water sources by herbicides like 2,4-Dichlorophenoxyacetic acid poses significant challenges. Research into methods for removing this herbicide from water has been a key area of study. Various strategies, such as the use of advanced materials and technologies, have been explored to address the pollution caused by these herbicides, aiming to protect water resources and public health (EvyAliceAbigail et al., 2017).

Biotransformation and Metabolism

The involvement of human cytochrome P450 3A4 in the metabolism of 2,4-Dichlorophenoxyacetic acid highlights the importance of understanding its biotransformation in human health. This research provides insights into how the body processes this herbicide, which is crucial for assessing its safety and potential health risks (Mehmood et al., 1996).

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives has been a subject of interest, with studies exploring improved methods and understanding its chemical properties. This research is fundamental for the development of more efficient and environmentally friendly synthesis processes (Li et al., 2019).

Photocatalysis and Degradation

Exploring the degradation of 2,4-Dichlorophenoxyacetic acid using photocatalysis offers a promising approach to mitigate its environmental impact. This line of research focuses on developing efficient catalysts for breaking down the herbicide, thereby reducing its persistence in the environment (Lima et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUPGSMSNQLUNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70206794
Record name 3,4-Dichlorophenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5807-30-7
Record name 3,4-Dichlorophenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5807-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dichlorophenylacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5807-30-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132186
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Record name 3,4-Dichlorophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dichlorophenylacetic acid
Source European Chemicals Agency (ECHA)
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Record name 3,4-DICHLOROPHENYLACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 3,4-Dichlorophenylacetic acid in scientific research?

A1: this compound is primarily investigated for its bioactivity. Research indicates it can function as an auxin analog, influencing plant growth and development []. Additionally, derivatives of this compound have shown promising antibacterial and antifungal properties [].

Q2: How is the structure of this compound characterized?

A2: Spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and infrared (IR) spectroscopy are commonly employed to elucidate its structure []. X-ray crystallography has also been used to determine the crystal structure of its derivatives, providing detailed insights into their three-dimensional arrangements [].

Q3: What is the significance of studying the structure-activity relationship (SAR) of this compound derivatives?

A3: Research on a related compound, U50,488, highlights the impact of stereochemistry on its binding affinity for opioid and sigma receptors []. Modifying the stereochemistry of U50,488, which also contains the 3,4-dichlorophenylacetamide moiety, resulted in a shift from predominantly kappa opioid receptor activity to high-affinity sigma ligand behavior []. This underscores the importance of SAR studies in optimizing desired biological activities.

Q4: Are there any environmental concerns associated with this compound?

A4: Yes, this compound is identified as a significant organochlorine compound found in municipal sewage treatment plants [, ]. Its presence is linked to biogenic chlorination processes, potentially originating from industrial sources like slaughterhouses []. This raises concerns about its release into the environment and potential impact on ecosystems.

Q5: How does composting affect the presence of this compound in sewage sludge?

A5: Studies demonstrate that composting significantly influences the forms of this compound present in sewage sludge []. While initially present in alkali-hydrolyzable conjugate forms, composting facilitates their conversion to water-soluble free acids []. This transformation is crucial for understanding the compound's fate in the environment and developing effective remediation strategies.

Q6: What methods are used to analyze and quantify this compound in environmental samples?

A6: The analysis of this compound and related chlorinated aromatic acids in environmental matrices like sewage sludge and compost involves extraction techniques followed by advanced analytical methods []. Water and alkaline methanol are commonly employed for extraction, with the latter targeting conjugated forms of the compound []. Subsequent analysis and quantification likely involve techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), although the specific methods used were not explicitly stated in the provided abstracts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.